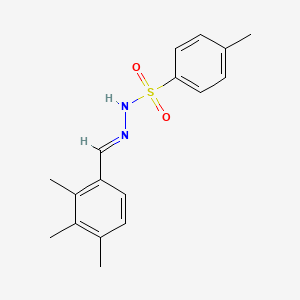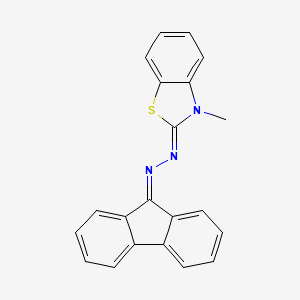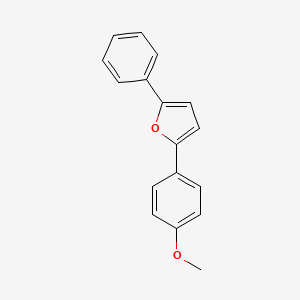![molecular formula C16H15ClN4O3 B5523213 4-{3-chloro-4-[(4-nitrophenyl)diazenyl]phenyl}morpholine](/img/structure/B5523213.png)
4-{3-chloro-4-[(4-nitrophenyl)diazenyl]phenyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{3-chloro-4-[(4-nitrophenyl)diazenyl]phenyl}morpholine, also known as CDM, is a chemical compound that has been widely used in scientific research due to its unique structure and properties.
Wirkmechanismus
The mechanism of action of 4-{3-chloro-4-[(4-nitrophenyl)diazenyl]phenyl}morpholine is based on its ability to form covalent bonds with amino acid residues in proteins, leading to the inhibition of enzyme activity. This compound also has the ability to intercalate into DNA, leading to the inhibition of DNA replication and transcription.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. It has also been shown to have neuroprotective effects and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-{3-chloro-4-[(4-nitrophenyl)diazenyl]phenyl}morpholine in lab experiments is its unique structure and properties, which allow for the study of various biological processes. However, this compound is also known to be toxic and can cause damage to cells and tissues if not used properly. Therefore, it is important to use caution when handling this compound and to follow proper safety protocols.
Zukünftige Richtungen
There are several future directions for the use of 4-{3-chloro-4-[(4-nitrophenyl)diazenyl]phenyl}morpholine in scientific research. One area of interest is the development of new this compound derivatives with enhanced properties and reduced toxicity. Another area of interest is the use of this compound in the development of new diagnostic and therapeutic agents for various diseases, including cancer and neurodegenerative disorders.
In conclusion, this compound is a unique chemical compound that has been widely used in scientific research due to its structure and properties. It has been shown to have various biochemical and physiological effects and has been used as a tool for studying the mechanism of action of various biological processes. While there are limitations to its use, the future directions for the use of this compound in scientific research are promising and offer opportunities for further exploration and discovery.
Synthesemethoden
4-{3-chloro-4-[(4-nitrophenyl)diazenyl]phenyl}morpholine can be synthesized through a series of chemical reactions involving the coupling of 4-nitroaniline and 3-chloro-4-aminobenzene diazonium salt, followed by the addition of morpholine. The final product is obtained through purification and recrystallization.
Wissenschaftliche Forschungsanwendungen
4-{3-chloro-4-[(4-nitrophenyl)diazenyl]phenyl}morpholine has been extensively used in scientific research as a tool for studying the mechanism of action of various biological processes. It has been shown to inhibit the activity of several enzymes, including tyrosinase, peroxidase, and lipoxygenase. This compound has also been used as a fluorescent probe for detecting and imaging biological molecules such as DNA, RNA, and proteins.
Eigenschaften
IUPAC Name |
(2-chloro-4-morpholin-4-ylphenyl)-(4-nitrophenyl)diazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O3/c17-15-11-14(20-7-9-24-10-8-20)5-6-16(15)19-18-12-1-3-13(4-2-12)21(22)23/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMYYBRGVUBQJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl {2-[2-(4-methoxybenzoyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5523133.png)

![N,N,2-trimethyl-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5523142.png)
![methyl (4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetate](/img/structure/B5523151.png)
![3,5-dimethyl-4-nitro-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole](/img/structure/B5523158.png)
![(3R*,4R*)-1-[(1-benzylpiperidin-4-yl)acetyl]-4-ethylpiperidine-3,4-diol](/img/structure/B5523166.png)




![2-benzyl-9-[(5-propyl-2-furyl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5523212.png)


![5-{[4-(2-pyridinyl)-1-piperazinyl]acetyl}-10,11-dihydro-5H-dibenzo[b,f]azepine oxalate](/img/structure/B5523241.png)
